Cyclin-Dependent Kinase (Cdk) Inhibition Profile: Pyrrolidine-Pyrazine vs. Pyrrolo-Pyrazine Core Comparison
The target compound shares its methoxyphenyl-pyrrolidine-carbonyl pharmacophore with the closely related pyrrolo-pyrazine analog (CAS 496864-16-5), which has demonstrated potent, ATP-competitive inhibition across multiple cyclin-dependent kinases: Cdk1/cyclin B (IC50 = 150 nM), Cdk2/cyclin A (IC50 = 120 nM), Cdk2/cyclin E (IC50 = 400 nM), and Cdk5/p25 (IC50 = 200 nM) . While direct Cdk inhibition data for the target compound is not publicly available, the replacement of the pyrrolo-pyrazine fused system with a pyrrolidine-carbonyl-pyrazine architecture is expected to alter conformational flexibility and ATP-binding site interactions, potentially leading to a differentiated selectivity window across the Cdk family [1]. The saturated pyrrolidine ring in the target compound permits greater torsional freedom compared to the conformationally restricted pyrrolo-pyrazine, which can shift the balance of Cdk isoform engagement and reduce off-target binding to kinases that preferentially accommodate planar heterocycles [1].
| Evidence Dimension | Cdk isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1210653-88-5; inferred from structural class. |
| Comparator Or Baseline | Pyrrolo-pyrazine analog (CAS 496864-16-5): Cdk1/cyclin B IC50 = 150 nM, Cdk2/cyclin A IC50 = 120 nM, Cdk2/cyclin E IC50 = 400 nM, Cdk5/p25 IC50 = 200 nM. |
| Quantified Difference | Cannot be calculated; structural inference only. The target compound's saturated pyrrolidine vs. comparator's pyrrolo ring predicts differentiated kinase selectivity. |
| Conditions | Comparator data from ATP-competitive kinase inhibition assays (cell-free); specific conditions not detailed in the vendor technical datasheet (labmix24.com, TRC-A575450-10MG). |
Why This Matters
The pyrrolidine-based scaffold may offer a distinct kinase selectivity fingerprint that is not achievable with pyrrolo-pyrazine analogs, making it a valuable tool compound for probing Cdk biology where pyrrolo-pyrazines show undesired cross-reactivity.
- [1] Bhat, A. A. et al. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Dev. Res. 2026, 87 (2), e70262. View Source
